4,4-diphenyl-2-sulfanyl-1H-imidazol-5-one
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Overview
Description
4,4-Diphenyl-2-sulfanyl-1H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with two phenyl groups and a sulfanyl group attached to the imidazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-diphenyl-2-sulfanyl-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-diphenyl-1H-imidazole-2-thiol with suitable electrophiles. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenyl-2-sulfanyl-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,4-Diphenyl-2-sulfanyl-1H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4-diphenyl-2-sulfanyl-1H-imidazol-5-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The presence of the sulfanyl group allows for the formation of disulfide bonds, which can disrupt protein function .
Comparison with Similar Compounds
4,5-Diphenyl-1H-imidazole-2-thiol: Similar structure but lacks the sulfanyl group at the 2-position.
2,4-Diphenyl-1H-imidazole: Lacks the sulfanyl group entirely.
Uniqueness: 4,4-Diphenyl-2-sulfanyl-1H-imidazol-5-one is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other imidazole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,4-diphenyl-2-sulfanyl-1H-imidazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDPNECWKZZEBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)S)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)S)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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